2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid;hydrochloride
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Overview
Description
2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid;hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7. The purity is usually 95%.
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Scientific Research Applications
Environmentally Benign Catalysis
Researchers have developed a highly efficient catalyzed oxidation system that uses environmentally friendly solvents at room temperature, showcasing the utility in synthesizing various carbonyl compounds. This method's tolerance for heteroaromatic rings and C=C bonds underlines its versatility and potential applications in creating complex molecules, including those related to "2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid;hydrochloride" (Xiao‐Qiang Li & Chi Zhang, 2009).
Anticancer Agent Synthesis
A study on synthesizing potential anticancer agents involved hydrolysis and catalytic hydrogenation processes to produce derivatives that significantly affect cultured L1210 cells and mice bearing P388 leukemia. This synthesis path, involving reactions with alpha-halo ketones, could inform similar strategies for derivatives of "this compound" (C. Temple et al., 1983).
Ligand Synthesis for Metal Complexes
The synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, achieved through a Pfitzinger-type condensation, is crucial for developing metal complexes with lower energy electronic absorption. Such methodologies could be adapted for the synthesis of ligands derived from "this compound" (R. Zong et al., 2008).
Herbicide Efficacy and Crystal Structure
The crystal structure of a pyridine herbicide, closely related to the compound , reveals how molecular interactions in the crystal form a three-dimensional network. Understanding these interactions could provide insights into the chemical behavior and potential applications of "this compound" in agriculture (Hyunjin Park et al., 2016).
Energetic Material Development
The synthesis of energetic materials through the formation of nitroiminotetrazolate salts showcases the potential of certain chemical frameworks to create compounds with significant detonation properties. Research into such frameworks could guide the development of materials derived from "this compound" for use in energetic applications (Young‐Hyuk Joo et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-[(3R,4S)-3-ethylpiperidin-4-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-7-6-10-4-3-8(7)5-9(11)12;/h7-8,10H,2-6H2,1H3,(H,11,12);1H/t7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVLWGMLJLJEEW-WSZWBAFRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCC1CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CNCC[C@H]1CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.